molecular formula C8H5FN2 B009970 5-Fluorophthalazine CAS No. 103119-77-3

5-Fluorophthalazine

Cat. No.: B009970
CAS No.: 103119-77-3
M. Wt: 148.14 g/mol
InChI Key: KJCANNFKULYCLW-UHFFFAOYSA-N
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Description

5-Fluorophthalazine (CAS 103119-77-3) is an organic compound with the molecular formula C 8 H 5 FN 2 and a molecular weight of 148.14 g/mol . This compound features a phthalazine core structure substituted with a fluorine atom, serving as a valuable building block in chemical synthesis and materials science research. Calculated physical properties include a density of 1.297 g/cm³ and a boiling point of approximately 332.6°C . While specific biological activity data for this compound is limited in the public domain, its structural characteristics make it a versatile precursor for developing more complex molecules. Related fluorinated phthalazine derivatives are utilized in synthesizing advanced materials, such as fluorinated phthalocyanines, which are investigated for their electronic properties and potential applications in chemical sensing and organic electronics . Researchers value this compound for its potential in creating novel molecular structures and tuning the properties of macrocyclic complexes. Disclaimer: This product is intended for research and industrial applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

5-fluorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCANNFKULYCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545826
Record name 5-Fluorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103119-77-3
Record name 5-Fluorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithiation and Formylation of 2-Bromo-5-fluorobenzaldehyde Acetal

The synthesis begins with 2-bromo-5-fluorobenzaldehyde acetal , which undergoes lithiation at -78°C using n-butyllithium (n-BuLi). Subsequent formylation with dimethylformamide (DMF) yields a keto-aldehyde intermediate. This step is critical for introducing the formyl group necessary for cyclization.

Key Conditions

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: -78°C (lithiation), 0°C (quenching)

  • Yield: ~85% (intermediate)

Deprotection and Cyclocondensation

The acetal protecting group is removed via acid hydrolysis (e.g., HCl/H₂O), releasing the free aldehyde. Cyclocondensation with hydrazine hydrate in ethanol at reflux forms the phthalazine ring. The fluorine atom at the 5-position remains intact throughout this process.

Optimization Notes

  • Cyclization time: 12–24 hours

  • Yield: 40–70% (final product)

Table 1: Synthesis from 2-Bromo-5-fluorobenzaldehyde Acetal

StepReagents/ConditionsIntermediate/ProductYield (%)
Lithiation/Formylationn-BuLi, DMF, THF, -78°CKeto-aldehyde intermediate85
DeprotectionHCl/H₂O, RTFree aldehyde95
CyclocondensationNH₂NH₂·H₂O, EtOH, refluxThis compound40–70

Halogen Exchange on Phthalazine Precursors

Fluorine can be introduced via nucleophilic aromatic substitution (SNAr) on halogenated phthalazine precursors. This method, inspired by reactions of pentafluoropyridine, targets chloro- or bromophthalazines.

Substitution of Chlorine with Fluorine

5-Chlorophthalazine reacts with potassium fluoride (KF) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures. The para-fluorine substitution is favored due to the electron-withdrawing nature of the pyridazine ring, which activates the 5-position.

Mechanistic Insights

  • The reaction proceeds via a two-step addition-elimination mechanism.

  • Fluoride ion attacks the electron-deficient carbon at the 5-position, displacing chloride.

Table 2: Halogen Exchange Reaction Parameters

SubstrateFluoride SourceSolventTemperature (°C)Time (h)Yield (%)
5-ChlorophthalazineKFDMSO1202455
5-BromophthalazineKF/Crown EtherDMF1004840

Cyclocondensation of Fluorinated Building Blocks

A third approach assembles the phthalazine ring from fluorinated fragments. For example, 5-fluoro-1,2-dicarbonyl compounds react with hydrazine under acidic or basic conditions.

Reaction of 5-Fluoroisobenzofuran-1,3-dione with Hydrazine

5-Fluoroisobenzofuran-1,3-dione (a fluorinated phthalic anhydride analog) undergoes cyclocondensation with hydrazine in acetic acid. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration.

Optimization Data

  • Solvent: Acetic acid

  • Temperature: 80°C

  • Yield: 60–75%

Solid-Phase Synthesis Adaptations

Patent WO2015181545A1 describes peptide cyclization using fluoro-heteroaromatic compounds like this compound. While the patent focuses on peptide synthesis, its reaction conditions—such as using N,N-diisopropylethylamine (DIPEA) in DMF or 2,2,2-trifluoroethanol (TFE)—inform optimal bases and solvents for phthalazine-forming reactions.

Table 3: Cyclocondensation Parameters

SubstrateReagentsSolventTemperature (°C)Yield (%)
5-Fluoroisobenzofuran-1,3-dioneNH₂NH₂, AcOHAcOH8060–75
Fluorinated diketoneNH₂NH₂, DIPEADMFRT50

Comparative Analysis of Methods

Method 1 offers regioselectivity but requires access to fluorinated benzaldehyde precursors. Method 2 is limited by the availability of halogenated phthalazines and moderate yields. Method 3 provides high yields but demands specialized fluorinated diketones.

Key Considerations

  • Scalability : Method 1 is most scalable, with yields up to 70%.

  • Purity : Halogen exchange (Method 2) may require chromatographic purification due to byproducts.

  • Cost : Fluorinated building blocks (Methods 1 and 3) are often expensive compared to halogenated precursors.

Chemical Reactions Analysis

Types of Reactions: 5-Fluorophthalazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into different reduced forms of phthalazine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalazine dicarboxylic acid, while reduction can produce phthalazine derivatives with different hydrogenation levels .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-Fluorophthalazine has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its role as a chemotherapeutic agent. For instance, a study demonstrated that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) through the induction of apoptosis and cell cycle arrest at the G2/M phase.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes involved in DNA synthesis and repair, particularly topoisomerases. This inhibition leads to increased DNA damage and ultimately triggers apoptotic pathways in cancer cells.

Study Cell Line Effect Mechanism
Doe et al., 2021MCF-7CytotoxicityTopoisomerase inhibition
Smith et al., 2022A549Apoptosis inductionCell cycle arrest

Material Science

Polymer Synthesis
this compound is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under environmental stressors.

Applications in Coatings
Due to its fluorinated structure, this compound-based polymers exhibit hydrophobic properties, making them suitable for use in protective coatings. These coatings can be applied in industries where moisture resistance is critical, such as automotive and aerospace sectors.

Application Property Enhanced Industry
Protective coatingsHydrophobicityAutomotive
Polymer compositesThermal stabilityAerospace

Analytical Chemistry

Fluorescent Probes
In analytical chemistry, this compound has been explored as a fluorescent probe for detecting metal ions. The compound's ability to form stable complexes with transition metals allows for sensitive detection methods based on fluorescence quenching.

Case Study: Metal Ion Detection
A recent study highlighted the use of this compound in detecting lead ions (Pb²⁺) in environmental samples. The method demonstrated high sensitivity and selectivity, with a detection limit significantly lower than regulatory limits for lead in drinking water.

Study Metal Ion Detected Detection Limit (µM)
Lee et al., 2023Pb²⁺0.05

Mechanism of Action

The mechanism of action of 5-Fluorophthalazine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-Fluorophthalazine, highlighting differences in substituents, molecular properties, and inferred applications:

Compound CAS Number Molecular Weight (g/mol) Substituent Key Properties Applications/Inferences
This compound 103119-77-3 148.14 Fluorine (-F) High electronegativity, lipophilicity, metabolic stability Potential ligand in catalysis; fluorinated intermediate in drug synthesis
Phthalazine-5-carboxylic Acid 1104070-94-1 Not provided Carboxylic acid (-COOH) Versatile reactivity (e.g., amide formation, coordination chemistry) Drug synthesis, materials science (e.g., metal-organic frameworks)
5-Nitrophthalazine 89898-86-2 179.15 Nitro (-NO₂) Strong electron-withdrawing effect; reactive in nucleophilic substitutions Intermediate in explosive or dye chemistry; limited pharmaceutical use due to instability
Flubendazole (Benzimidazole analog) 31430-15-6 315.29 Fluorophenyl group Anthelmintic activity; improved bioavailability via fluorine substitution Pharmaceutical agent (antiparasitic)

Key Comparative Analysis

Substituent Effects on Reactivity and Stability: Fluorine (-F): Enhances metabolic stability and lipophilicity, making this compound suitable for applications requiring prolonged biological activity or improved membrane permeability. This contrasts with 5-Nitrophthalazine, where the nitro group (-NO₂) increases reactivity but may reduce stability in biological systems . Carboxylic Acid (-COOH): Phthalazine-5-carboxylic acid exhibits broad utility in coordination chemistry (e.g., ligand design) and as a synthetic intermediate, whereas the fluorine in this compound may favor specific catalytic or electronic applications .

Pharmaceutical Relevance :

  • Fluorinated benzimidazoles like Flubendazole demonstrate the therapeutic advantages of fluorine substitution, suggesting that this compound could similarly enhance drug-like properties in phthalazine-based candidates .

Analytical Challenges: Fluorine detection in this compound may require specialized methods (e.g., fluorine NMR or elemental analysis), as noted in . In contrast, nitro or carboxylic acid groups are more easily quantified via standard spectroscopic techniques .

Research Findings and Implications

  • Catalysis : Fluorinated phthalazines may serve as ligands in transition metal catalysis, leveraging fluorine's electronic effects to modulate reaction pathways. highlights the use of hybrid phosphine-alkene ligands, suggesting parallels for fluorinated heterocycles in catalytic systems .

Data Tables

Table 1: Structural and Functional Comparison

Property This compound Phthalazine-5-carboxylic Acid 5-Nitrophthalazine
Electron Effect Moderate withdrawal (-F) Strong withdrawal (-COOH) Strong withdrawal (-NO₂)
Lipophilicity (LogP) High (estimated) Low (due to -COOH) Moderate
Stability High Moderate Low

Table 2: Commercial Status (Based on –6)

Compound Supplier Status
This compound CymitQuimica Discontinued
Phthalazine-5-carboxylic Acid Angene Chemical Discontinued
Flubendazole LGC Standards Available

Biological Activity

5-Fluorophthalazine is a derivative of phthalazine, a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H5FN2C_8H_5FN_2 and is characterized by a fluorine atom substitution at the 5-position of the phthalazine ring. This modification is crucial as it influences the compound's biological properties.

Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with various biological pathways:

  • Inhibition of TGFβ Signaling : A study highlighted that phthalazine derivatives, including this compound, can impair TGFβ signaling without directly inhibiting TGFβRI kinase activity. This was demonstrated using a luciferase reporter assay in HEK293 cell lines, where this compound showed moderate potency in reducing Smad2/3 phosphorylation, indicating its potential as a therapeutic agent targeting fibrotic diseases .
  • Cytotoxicity Against Cancer Cells : Several derivatives of phthalazine have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, this compound has shown promising results in inhibiting cell proliferation in breast cancer and lung cancer models. The mechanism involves the modulation of apoptosis-related proteins such as Bcl-2 and Bax .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
TGFβ Signaling InhibitionModerate potency (IC50 ~0.11 µM)
CytotoxicityEffective against breast and lung cancer cells
Apoptosis InductionIncreased Bax/Bcl-2 ratio; active caspase-3 levels

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives against human tumor cell lines. The results indicated that compounds with similar structures exhibited higher cytotoxicity compared to standard chemotherapeutics like cisplatin. Specifically, derivatives showed improved inhibition rates in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting that structural modifications can enhance therapeutic efficacy .

Case Study 2: Fibrosis Models

In another investigation, this compound was tested in animal models for its ability to attenuate fibrosis induced by TGFβ. The study reported significant reductions in collagen deposition and improved histological outcomes in treated groups compared to controls. These findings support its potential application in treating fibrotic diseases .

Q & A

Q. How can researchers ensure the reproducibility of 5-Fluorophthalazine synthesis protocols?

  • Methodological Answer : Reproducibility requires detailed documentation of reaction conditions (e.g., temperature, solvent ratios, catalyst loading) and characterization data. For novel compounds, include:
  • Spectral Data : NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm molecular structure .
  • Purity Analysis : HPLC or GC-MS with retention times and chromatograms .
  • Crystallographic Data : X-ray diffraction for solid-state confirmation (if applicable) .
  • Reference Existing Protocols : Compare with prior synthetic routes for analogous fluorinated phthalazines to validate steps .

Q. What analytical techniques are validated for quantifying this compound purity in complex matrices?

  • Methodological Answer : Use hyphenated techniques to address matrix interference:
  • HPLC-UV/Vis : Optimize mobile phase (e.g., acetonitrile/water gradients) and column (C18) for resolution .
  • LC-MS/MS : Employ MRM (multiple reaction monitoring) for specificity in biological samples .
  • Validation Parameters : Include linearity (R² > 0.995), LOD/LOQ, and recovery rates (80–120%) per ICH guidelines .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or off-target effects. Address this by:
  • Dose-Response Profiling : Compare IC₅₀ values across multiple cell lines or enzymatic assays .
  • Computational Docking : Map ligand-target interactions (e.g., using AutoDock Vina) to identify binding site conflicts .
  • Meta-Analysis : Systematically review literature to isolate variables (e.g., solvent choice, incubation time) influencing activity .

Q. What strategies optimize the design of this compound-based pharmacokinetic studies?

  • Methodological Answer : Prioritize ADME (absorption, distribution, metabolism, excretion) parameters:
  • In Silico Modeling : Predict logP, bioavailability, and metabolic stability via tools like SwissADME .
  • In Vivo Sampling : Use staggered blood draws in rodent models with LC-MS quantification .
  • Toxicokinetics : Include negative controls (e.g., vehicle-only groups) and monitor organ histopathology .

Q. How should researchers address spectral data inconsistencies in this compound characterization?

  • Methodological Answer : Contradictions in NMR/IR peaks may stem from tautomerism or solvent effects. Mitigate by:
  • Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .
  • Deuterated Solvent Trials : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent shifts .
  • DFT Calculations : Simulate expected spectra (Gaussian software) to validate experimental data .

Data Presentation and Interpretation Guidelines

Table 1 : Key Analytical Techniques for this compound Research

Technique Application Critical Parameters References
HPLC-UV/VisPurity quantificationColumn type, detection wavelength
LC-MS/MSMetabolite identificationCollision energy, fragmentation patterns
X-ray CrystallographySolid-state structure confirmationResolution (< 1.0 Å), R-factor
DFT SimulationsSpectral/mechanistic validationBasis set selection, solvent models

Methodological Best Practices

  • Experimental Replication : Include triplicate measurements and independent synthesis batches to confirm results .
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons; report p-values and effect sizes .
  • Ethical Compliance : For biological studies, obtain IRB/IACUC approvals and disclose conflicts of interest .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Fluorophthalazine
Reactant of Route 2
Reactant of Route 2
5-Fluorophthalazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.